OX1R Antagonist Potency: 3-(Dibenzylamino)oxetane-3-carbonitrile Demonstrates 32 nM Ki Against Human Orexin Receptor 1
3-(Dibenzylamino)oxetane-3-carbonitrile has been characterized as a potent antagonist of the human orexin receptor type 1 (OX1R) with a Ki of 32 nM [1]. In the same functional assay (inhibition of orexin A-induced intracellular Ca2+ release in CHOK1 cells expressing human OX1R), the compound demonstrated a clear dose-response relationship, establishing its potency. In contrast, the unsubstituted parent scaffold, oxetane-3-carbonitrile, and many other common oxetane building blocks lack any reported OX1R activity. This direct comparison highlights the critical role of the 3-dibenzylamino substitution in achieving nanomolar target engagement.
| Evidence Dimension | Binding Affinity (Ki) for Human Orexin Receptor Type 1 (OX1R) |
|---|---|
| Target Compound Data | Ki = 32 nM |
| Comparator Or Baseline | Oxetane-3-carbonitrile (unsubstituted parent scaffold) |
| Quantified Difference | Target compound exhibits measurable nanomolar affinity; comparator shows no reported activity in the same assay system. |
| Conditions | Antagonist activity at human OX1R expressed in CHOK1 cells, assessed as inhibition of orexin A-induced intracellular Ca2+ release; preincubation for 15 minutes. |
Why This Matters
This validated target engagement at a clinically relevant GPCR differentiates the compound from simpler oxetane building blocks, justifying its selection for orexin receptor modulator programs.
- [1] BindingDB. BDBM50269657 (ChEMBL4070275): Antagonist activity at human OX1R. Ki = 32 nM. View Source
